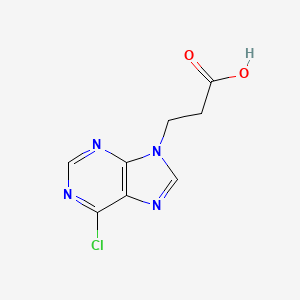

6-Chloro-9-(2-carboxyethyl)purine

Beschreibung

However, multiple studies discuss structurally related 9-substituted 6-chloropurine derivatives, which share similar synthetic pathways, reactivity, and biological applications. This article will focus on these analogs for comparative analysis, as direct data on the carboxyethyl-substituted compound is unavailable in the provided sources.

Eigenschaften

Molekularformel |

C8H7ClN4O2 |

|---|---|

Molekulargewicht |

226.62 g/mol |

IUPAC-Name |

3-(6-chloropurin-9-yl)propanoic acid |

InChI |

InChI=1S/C8H7ClN4O2/c9-7-6-8(11-3-10-7)13(4-12-6)2-1-5(14)15/h3-4H,1-2H2,(H,14,15) |

InChI-Schlüssel |

WTWJMQGZJFDZJN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=NC2=C(C(=N1)Cl)N=CN2CCC(=O)O |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Antiviral and Anticancer Drug Synthesis

6-Chloro-9-(2-carboxyethyl)purine serves as a crucial intermediate in the synthesis of various antiviral and anticancer agents. Its structure allows for modifications that enhance efficacy against diseases such as cancer and viral infections. The compound's ability to mimic natural nucleosides is particularly valuable in designing drugs that can interfere with nucleic acid synthesis in pathogens or cancer cells.

Case Study: Synthesis of Nucleoside Analogues

A notable study synthesized several 6-substituted purine derivatives, including those derived from this compound, which demonstrated significant biological activity against cancer cell lines. These derivatives were evaluated for their cytotoxic effects, revealing promising results that suggest potential as lead compounds for further drug development .

Biochemical Research

Purine Metabolism Studies

Research utilizing this compound has provided insights into purine metabolism. Investigations focus on how this compound interacts within cellular pathways, influencing cellular processes such as proliferation and apoptosis. Understanding these interactions is crucial for developing targeted therapies in oncology and virology.

Table 1: Summary of Biochemical Studies Involving this compound

Drug Delivery Systems

Innovative Delivery Mechanisms

The unique structure of this compound allows researchers to explore novel drug delivery systems. Such systems aim to improve the targeting and efficacy of therapeutic compounds, potentially leading to better patient outcomes in treatments for chronic diseases.

Material Science Applications

Development of Advanced Materials

Beyond pharmaceuticals, the properties of this compound are being investigated for applications in material science. Its chemical structure may contribute to the development of polymers with specific electronic or optical characteristics, broadening the scope of its utility beyond biological systems.

Future Directions and Research Opportunities

The ongoing research into this compound suggests several future directions:

- Synthesis of New Derivatives : Continued exploration of structural modifications could yield compounds with enhanced biological activities.

- Clinical Trials : Promising candidates derived from this compound should be prioritized for clinical evaluations to assess their therapeutic potential.

- Interdisciplinary Applications : Collaborations between chemists, biologists, and material scientists could lead to innovative applications in drug delivery and materials engineering.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The 9-position substitution of 6-chloropurine significantly influences physicochemical properties, biological activity, and synthetic utility. Below is a detailed comparison of key analogs:

Table 1: Key 9-Substituted 6-Chloropurine Derivatives

Structural and Functional Divergence

- Substituent Effects on Lipophilicity: Aryl and benzyl groups (e.g., 4-nitrobenzyl) increase lipophilicity, enhancing membrane permeability . Carbohydrate moieties (e.g., ribofuranosyl) improve water solubility, critical for nucleoside drug delivery .

Stereochemical Influence :

- Asymmetric synthesis of 6-Chloro-9-(2-hydroxypropyl)purine yields enantiomerically pure intermediates for antiviral agents .

Q & A

Q. How to validate theoretical models of this compound’s mechanism against experimental data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.